BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Guide: Spectroscopic Characterization
of 8-Nitro-alpha-tetralone

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

8-Nitro-3,4-dihydronaphthalen-
Compound Name:

1(2H)-one
CAS No.: 58161-31-2
Cat. No.: B1590567

Get Quote

Executive Summary & Structural Context

8-Nitro-1-tetralone (8-nitro-3,4-dihydronaphthalen-1(2H)-one) represents a challenging
structural isomer in the tetralone family. Unlike its 5-nitro and 7-nitro counterparts, which are
readily accessible via direct nitration, the 8-nitro isomer is often a minor product due to steric
hindrance at the peri position relative to the carbonyl group.

For drug development professionals, accurate identification of this isomer is paramount, as the
8-position substituent dramatically alters the electronic environment of the pharmacophore,
influencing both binding affinity and metabolic stability.

Key Physical Properties:

Property Data Source

CAS Number 58161-31-2 [1]
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| Molecular Formula |

| [1] | | Molecular Weight | 191.18 g/mol | [1] | | Appearance | Yellow crystalline solid | [1] | |
Melting Point | 154-155 °C | [1] | | Solubility | Soluble in

, DMSO, Acetone | [1] [[1][2]

Spectroscopic Profile (The Core)

The identification of 8-nitro-1-tetralone relies on a specific "diagnostic exclusion” logic in NMR
spectroscopy, distinguishing it from the more common 5- and 7-isomers.

A. Nuclear Magnetic Resonance ( H NMR)

The defining structural feature of

-tetralones is the "peri-effect"—the deshielding of the proton at position 8 (H-8) by the carbonyl
group at C-1. In unsubstituted 1-tetralone, H-8 appears downfield at ~8.0 ppm.

The Diagnostic Switch: In 8-nitro-1-tetralone, the H-8 proton is replaced by a nitro group.
Consequently, the characteristic downfield doublet at ~8.0 ppm (present in 5-, 6-, and 7-nitro
isomers) is absent.

Predicted Chemical Shifts (

, 400 MH2):
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=l Coupling { Structural
Proton Multiplicity Assi .
ssighmen
ppm) Hz) 9
Ortho to Nitro;
H-7 7.85-7.95 Doublet (d) ~8.0 Deshielded by
Adjacent to
H-5 7.40 -7.50 Doublet (d) ~7.5 bridgehead; least
affected.
) Meta to Nitro;
H-6 7.50 — 7.60 Triplet (t) ~7.8
Ortho to H-5/H-7.
_ Benzylic
H-4 3.05-3.15 Triplet (1) ~6.0
methylene.
H-2 2.70 — 2.80 Triplet (t) ~6.5 -Methylene to
Carbonyl.
H-3 2.15-2.25 Quintet (m) - Methylene

Expert Insight: The aromatic region integrates to only 3 protons. If you observe a signal >8.1

ppm, you likely have the 5-nitro isomer (where H-8 is retained and deshielded by the carbonyl).

B. Infrared Spectroscopy (FT-IR)

The 8-nitro group exerts a steric "twist" on the carbonyl, partially disrupting the planarity of the

bicyclic system. This inhibition of resonance typically shifts the carbonyl stretch to a higher

frequency compared to the 5-nitro isomer.

e Carbonyl Stretch (
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):
(Strong).

o Note: Unsubstituted tetralone is ~1680

. The shift indicates reduced conjugation.

¢ Nitro Stretches (
):
o Asymmetric:
[3]
o Symmetric:
o C-H Stretch:
(Aliphatic).
C. Mass Spectrometry (EI-MS)
e Molecular lon (
): m/z 191 (Base peak or significant intensity).
e Fragmentation Pathway:
o [M - 17]: Loss of
(Ortho-effect characteristic of nitro-aromatics with
-hydrogens, though less prominent here).
o [M - 28]: Loss of
(Typical of cyclic ketones).

o [M - 46]: Loss of
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Experimental Differentiation Workflow

Distinguishing the 8-nitro isomer from the 5-nitro (major product of direct nitration) is the most
common analytical challenge. Use the following logic gate:

Crude Nitration Product

(Mixture of Isomers)

1H NMR Analysis
(Aromatic Region 7.0 - 8.5 ppm)

Is there a doublet > 8.1 ppm?

Yes (H-8 Signal) \No (H-8 Absent)

Sl LAl Check Melting Point

~130 °C \~154 °C

(H-8 present, peri-deshielded)

7-Nitro-1-tetralone 8-Nitro-1-tetralone

(MP ~130-132 °C) (MP 154-155 °C)

Click to download full resolution via product page

Figure 1: Decision tree for the identification of nitro-tetralone isomers based on NMR and
physical properties.
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Synthesis & Purification Protocol (Contextual)

Because 8-nitro-1-tetralone is rarely the major product of direct nitration (which favors the 7-
and 5- positions), it is often synthesized via the oxidation of 5-nitro-tetralin or through
cyclization of benzene derivatives.

Purification Note: If isolating from a mixture:

» Crystallization: 8-nitro-1-tetralone has a significantly higher melting point (154°C) than the 7-
nitro isomer (130°C). Fractional crystallization from ethanol or ligroin is effective.

» Chromatography: On silica gel, the 8-nitro isomer typically elutes after the 5-nitro isomer due
to the higher polarity induced by the orthogonal nitro-carbonyl interaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 8-Nitro-1-tetralone | 58161-31-2 [chemicalbook.com]
e 2. semanticscholar.org [semanticscholar.org]

o 3. 5-Methyl-2-nitrophenol(700-38-9) 1H NMR spectrum [chemicalbook.com]
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» To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 8-
Nitro-alpha-tetralone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1590567/docs#technical-guide-spectroscopic-
characterization-of-8-nitro-alpha-tetralone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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